molecular formula C13H10F2N2O6 B3320061 4-[2,2-Difluoro-6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-f]indol-(7)-ylideneaminooxy]-butyric acid CAS No. 1202859-51-5

4-[2,2-Difluoro-6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-f]indol-(7)-ylideneaminooxy]-butyric acid

Cat. No.: B3320061
CAS No.: 1202859-51-5
M. Wt: 328.22 g/mol
InChI Key: LVGMDWLWROISFI-UHFFFAOYSA-N
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Description

4-[2,2-Difluoro-6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-f]indol-(7)-ylideneaminooxy]-butyric acid is a complex organic compound with a unique structure that includes both indole and dioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-Difluoro-6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-f]indol-(7)-ylideneaminooxy]-butyric acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Dioxole Moiety: The dioxole ring can be introduced through a cyclization reaction involving a diol and a suitable leaving group.

    Final Coupling: The final step involves coupling the indole and dioxole moieties through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[2,2-Difluoro-6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-f]indol-(7)-ylideneaminooxy]-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[2,2-Difluoro-6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-f]indol-(7)-ylideneaminooxy]-butyric acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its fluorinated structure could be useful in the development of new materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-[2,2-Difluoro-6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-f]indol-(7)-ylideneaminooxy]-butyric acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the dioxole and fluorine atoms can enhance binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    2,2-Difluoro-1,3-dioxole: A compound with a similar dioxole moiety.

    Fluoroindoles: Compounds with fluorine atoms attached to the indole ring.

Uniqueness

4-[2,2-Difluoro-6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-f]indol-(7)-ylideneaminooxy]-butyric acid is unique due to its combination of indole, dioxole, and fluorine atoms, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

4-[(Z)-(2,2-difluoro-6-oxo-5H-[1,3]dioxolo[4,5-f]indol-7-ylidene)amino]oxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O6/c14-13(15)22-8-4-6-7(5-9(8)23-13)16-12(20)11(6)17-21-3-1-2-10(18)19/h4-5H,1-3H2,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGMDWLWROISFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1OC(O3)(F)F)NC(=O)C2=NOCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C\2C(=CC3=C1OC(O3)(F)F)NC(=O)/C2=N\OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680285
Record name 4-{[(2,2-Difluoro-6-oxo-2H,6H-[1,3]dioxolo[4,5-f]indol-7-yl)amino]oxy}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202859-51-5
Record name 4-{[(2,2-Difluoro-6-oxo-2H,6H-[1,3]dioxolo[4,5-f]indol-7-yl)amino]oxy}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2,2-Difluoro-6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-f]indol-(7)-ylideneaminooxy]-butyric acid
Reactant of Route 2
4-[2,2-Difluoro-6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-f]indol-(7)-ylideneaminooxy]-butyric acid
Reactant of Route 3
4-[2,2-Difluoro-6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-f]indol-(7)-ylideneaminooxy]-butyric acid
Reactant of Route 4
4-[2,2-Difluoro-6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-f]indol-(7)-ylideneaminooxy]-butyric acid
Reactant of Route 5
Reactant of Route 5
4-[2,2-Difluoro-6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-f]indol-(7)-ylideneaminooxy]-butyric acid
Reactant of Route 6
Reactant of Route 6
4-[2,2-Difluoro-6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-f]indol-(7)-ylideneaminooxy]-butyric acid

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